9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide
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Overview
Description
9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide typically involves the reaction of berberine with 2-(Phenylol-1-yloxy)hexyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield berberine derivatives with altered functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, 9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide: Another berberine derivative with similar acetylcholinesterase inhibitory activity.
9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide: A structurally similar compound with potential therapeutic applications.
Uniqueness
9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide stands out due to its specific structural modifications, which enhance its acetylcholinesterase inhibitory activity compared to other berberine derivatives. This makes it a promising candidate for further research and development in the field of neuropharmacology .
Properties
Molecular Formula |
C31H32NO5+ |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
17-methoxy-16-(6-phenoxyhexoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C31H32NO5/c1-33-28-12-11-22-17-27-25-19-30-29(36-21-37-30)18-23(25)13-14-32(27)20-26(22)31(28)35-16-8-3-2-7-15-34-24-9-5-4-6-10-24/h4-6,9-12,17-20H,2-3,7-8,13-16,21H2,1H3/q+1 |
InChI Key |
LXNXNTQFJHYTEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCCCOC6=CC=CC=C6 |
Origin of Product |
United States |
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